(2S)-2-methylhept-6-enoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S)-2-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
IVIKGKAWCGPRBQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCCC=C)C(=O)O |
Canonical SMILES |
CC(CCCC=C)C(=O)O |
Origin of Product |
United States |
Application of 2s 2 Methylhept 6 Enoic Acid As a Chiral Building Block
Construction of Non-Natural Amino Acids and Analogs
The structural motif of (2S)-2-methylhept-6-enoic acid serves as a template for the synthesis of α-methylated, non-natural amino acids. These modified amino acids are of significant interest in medicinal chemistry and materials science as their incorporation into peptides can impart unique structural and functional properties.
(S)-2-Amino-2-methylhept-6-enoic acid, often referred to as S5 in the context of peptide stapling, is a key derivative of this compound. The introduction of an amino group at the α-position transforms the chiral carboxylic acid into a non-proteinogenic amino acid. The stereoselective synthesis of such α-methylated α-amino acids can be achieved through several established methodologies, often starting from a chiral precursor or utilizing a chiral auxiliary to control the stereochemistry.
One common approach involves the use of a chiral glycine (B1666218) equivalent, such as an imidazolidinone or oxazolidinone derived from a natural amino acid. The synthesis can be envisioned to proceed through the alkylation of a chiral enolate. For instance, a chiral auxiliary can be used to form a template where the α-proton is rendered acidic. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stereodefined enolate, which can then be alkylated with a suitable electrophile. Subsequent hydrolysis and removal of the chiral auxiliary would yield the desired α-methylated amino acid.
Another strategy involves the enantioselective synthesis of α-alkenyl α-amino acid derivatives through N-H insertion reactions. This method utilizes a cooperative catalysis system, for example, involving a dirhodium(II) carboxylate and a chiral spiro phosphoric acid, to react a vinyldiazoacetate with a nitrogen source under mild conditions, achieving high enantioselectivity. While not a direct conversion from this compound, these methods highlight the synthetic accessibility of the target amino acid.
The table below summarizes representative methods for the synthesis of chiral α-methylated amino acids, which are applicable for the preparation of (S)-2-Amino-2-methylhept-6-enoic Acid.
| Method | Key Features | Representative References |
| Chiral Auxiliary (Imidazolidinone) | Stereoselective alkylation of a chiral glycine enolate. | |
| Chiral Auxiliary (Oxazolidinone) | Formation of an oxazolidinone template for stereocontrolled alkylation. | |
| Enantioselective N-H Insertion | Cooperative catalysis for the reaction of vinyldiazoacetates with a nitrogen source. | |
| Asymmetric Strecker Synthesis | Asymmetric addition of cyanide to an imine, followed by hydrolysis. | General Method |
This table presents general methodologies and does not imply the direct use of this compound as a starting material in all cases.
The terminal alkene in (S)-2-Amino-2-methylhept-6-enoic acid is a key functional handle for the post-synthetic modification of peptides. Specifically, it enables the formation of all-hydrocarbon staples through ring-closing metathesis (RCM). This technique, known as "peptide stapling," is used to constrain a peptide into its bioactive conformation, typically an α-helix.
The process involves the incorporation of two molecules of an α-methylated, α-alkenyl amino acid, such as (S)-2-Amino-2-methylhept-6-enoic acid, into a peptide sequence during solid-phase peptide synthesis. The amino acids are positioned at specific locations (e.g., i and i+4 or i and i+7) to span one or two turns of the α-helix, respectively. The α-methyl group helps to promote the helical conformation. Once the peptide is synthesized, a ruthenium-based catalyst is used to perform the RCM reaction between the two terminal alkene side chains, forming a covalent hydrocarbon bridge. This macrocyclization stabilizes the α-helical structure, leading to peptides with enhanced properties.
The key advantages of incorporating (S)-2-Amino-2-methylhept-6-enoic acid for alkene crosslinking are summarized in the table below.
| Property | Description | References |
| Conformational Stabilization | The hydrocarbon staple locks the peptide into an α-helical conformation. | |
| Increased Proteolytic Resistance | The stabilized structure is less susceptible to degradation by proteases. | |
| Enhanced Cell Permeability | The hydrocarbon nature of the staple can improve the peptide's ability to cross cell membranes. | |
| Improved Target Binding | By pre-organizing the peptide in its bioactive shape, binding affinity to the target protein can be increased. |
Synthesis of Macrocyclic Compounds and Natural Product Analogs
The bifunctional nature of this compound makes it a suitable building block for the synthesis of macrocycles, which are prevalent structures in many biologically active natural products.
This compound can be integrated into macrocyclic frameworks through reactions involving either its carboxylic acid or its terminal alkene. The carboxylic acid can participate in macrolactonization or macrolactamization reactions to form the macrocyclic ring. Alternatively, the terminal alkene can be utilized in ring-closing metathesis (RCM) to construct the macrocycle.
In a macrolactonization/lactamization strategy, the carboxylic acid of this compound would be coupled with a distal hydroxyl or amino group in a long linear precursor. The stereocenter at the α-position of the building block would be preserved in the final macrocycle, influencing its three-dimensional structure.
In an RCM-based approach, this compound could be esterified or amidated with another molecule containing a terminal alkene. The resulting diene could then undergo RCM to form the macrocycle. This strategy is particularly powerful for the synthesis of macrocycles with varying ring sizes and functionalities.
| Macrocyclization Strategy | Role of this compound |
| Macrolactonization/Macrolactamization | The carboxylic acid forms an ester or amide bond to close the macrocyclic ring. |
| Ring-Closing Metathesis (RCM) | The terminal alkene participates in a metathesis reaction with another alkene to form the macrocycle. |
While a direct application of this compound in the reported total syntheses of Macrocidin Z has not been described, its structure makes it a plausible building block for the synthesis of complex polyketide and terpenoid natural products. Many of these natural products are constructed from chiral building blocks derived from the "chiral pool."
This compound possesses a stereogenic center and a carbon backbone that could be elaborated into a segment of a larger natural product. For instance, the carboxylic acid could be reduced to an alcohol or converted to a ketone, while the terminal alkene could undergo various transformations such as oxidation, reduction, or addition reactions to build up the carbon skeleton. The α-methyl group is a common feature in many polyketide and terpenoid structures. Therefore, this compound represents a potential starting material for the stereocontrolled synthesis of fragments of these complex molecules.
Development of Functionalized Heterocycles
The presence of both a carboxylic acid and a terminal alkene in this compound allows for intramolecular cyclization reactions to form functionalized heterocyclic compounds. These reactions can lead to the formation of lactones, pyrrolidines, and other ring systems, which are important scaffolds in medicinal chemistry.
One potential transformation is iodolactonization. In the presence of an iodine source, the carboxylic acid can attack the terminal alkene in an intramolecular fashion to form an iodolactone. The resulting heterocyclic compound contains a new stereocenter and a reactive carbon-iodine bond that can be further functionalized.
Alternatively, the carboxylic acid could be converted to an amide. The amide nitrogen could then participate in an intramolecular cyclization onto the alkene, potentially through a palladium-catalyzed C-H/N-H coupling or other amination reactions, to form nitrogen-containing heterocycles such as pyrrolidines.
The table below outlines potential heterocyclic structures that could be synthesized from this compound.
| Reaction Type | Resulting Heterocycle | Key Features |
| Iodolactonization | Iodolactone | Formation of a five- or six-membered lactone with a new stereocenter and a C-I bond. |
| Intramolecular Amination (from amide) | Pyrrolidine/Piperidine derivative | Formation of a nitrogen-containing heterocycle. |
| Intramolecular Michael Addition | Functionalized Lactone | Requires activation of the alkene for nucleophilic attack by the carboxylate. |
Synthetic Pathways Leading to Heterocyclic Derivatives
While direct, independent synthesis of traditional heterocyclic compounds such as pyrrolidines or lactams from this compound is not extensively documented in mainstream chemical literature, its primary application lies in the formation of macrocyclic heterocyclic structures within peptides. This is achieved through a ring-closing metathesis (RCM) reaction. wikipedia.orgorganic-chemistry.org
In this synthetic pathway, two molecules of this compound, often referred to as "S5" in the context of stapled peptides, or one molecule of S5 and another similar non-natural amino acid with a longer olefinic side chain (e.g., "R8"), are incorporated into a peptide sequence at specific positions. nih.gov The terminal alkene functionalities of these amino acid side chains are then subjected to a ruthenium-catalyzed RCM reaction. This intramolecular cyclization results in the formation of a stable, all-hydrocarbon "staple," which is a form of a macrocyclic heterocyclic derivative. The process is atom-economical, with the primary byproduct being volatile ethylene. wikipedia.org The resulting macrocyclic structure imparts significant conformational rigidity to the peptide backbone.
Rational Design and Synthesis of Constrained Peptides
The rational design and synthesis of constrained peptides, particularly hydrocarbon-stapled peptides, represent the most prominent application of this compound. This technique has revolutionized the field of peptide therapeutics by addressing the inherent limitations of natural peptides, such as their lack of stable secondary structure in solution and susceptibility to proteolytic degradation.
This compound (S5) is a key component in the engineering of hydrocarbon-stapled peptides designed to mimic the α-helical domains of proteins. nih.gov The α-helix is a common structural motif involved in a multitude of protein-protein interactions (PPIs). By strategically placing two S5 residues at positions i and i+4 within a peptide sequence, a hydrocarbon staple spanning one turn of the α-helix can be introduced. nih.gov Similarly, an i, i+7 staple, which spans two helical turns, can be formed by pairing an S5 residue with an (R)-2-methyl-dec-9-enoic acid (R8) residue. nih.gov
The introduction of this covalent, all-hydrocarbon bridge forces the peptide to adopt and maintain an α-helical conformation, even when removed from its native protein environment. nih.govacs.org Circular dichroism (CD) spectroscopy is commonly used to quantify the degree of helicity. For instance, studies have shown that stapling can increase the helicity of peptides from as low as 15.6% in their linear form to over 54.5% after the introduction of a hydrocarbon staple. nih.gov In some cases, helicity can be enhanced to as high as 60-70%, and with the introduction of two staples, helicity can exceed 90%. rsc.org
Table 1: Impact of Hydrocarbon Stapling on Peptide Helicity
| Peptide System | Unstapled Helicity (%) | Stapled Helicity (%) | Staple Type |
|---|---|---|---|
| MERS-CoV CHR domain peptide | Random Coil | 15.6 - 54.5 | i, i+4 (S5-S5) |
| p53-derived peptide | Low | ~60 | i, i+4 (S5-S5) |
| p53-derived peptide | Low | ~70 | i, i+7 (S5-R8) |
This table provides illustrative data on the enhancement of α-helicity in peptides upon the introduction of hydrocarbon staples containing this compound (S5).
The rational design of stapled peptides for optimal helicity and biological activity involves several key principles. The placement of the staple is critical; it is typically positioned on the non-interacting face of the helix to avoid steric hindrance with the target protein. nih.gov A "staple scan," where the staple position is systematically varied along the peptide sequence, is often employed to identify the optimal location for conformational stabilization. acs.org
Hydrocarbon-stapled peptides containing this compound have proven to be invaluable tools in the study and inhibition of protein-protein interactions implicated in various diseases.
One of the most well-studied applications is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX. nih.govpnas.orgacs.orgacs.org Overexpression of MDM2 and MDMX is a hallmark of many cancers. Stapled peptides have been designed to mimic the p53 α-helix, thereby blocking its interaction with MDM2 and MDMX and reactivating the p53 pathway. For example, the stapled peptide ATSP-7041, which incorporates an S5 residue, has been shown to bind to both MDM2 and MDMX with high affinity. pnas.org
Table 2: Binding Affinities of S5-Containing Stapled Peptides to MDM2/MDMX
| Stapled Peptide | Target Protein | Binding Affinity (Ki) |
|---|---|---|
| ATSP-7041 | MDM2 | 0.9 nM |
| ATSP-7041 | MDMX | 7.0 nM |
| SPMI2 | MDM2 | 0.18 µM |
| SPMI2 | MDMX | 0.62 µM |
| SPMI-HIF2-1 | MDM2 | 0.35 µM |
This table presents the binding affinities of various stapled peptides incorporating this compound (S5) to the cancer-related proteins MDM2 and MDMX. nih.govpnas.org
Another significant application is in the modulation of autophagy through targeting the Beclin 1-UVRAG protein complex. polyu.edu.hkresearchgate.netnih.govmssm.edu Beclin 1 is a key protein in the autophagy pathway, and its interaction with UVRAG is crucial for the maturation of autophagosomes. Stapled peptides have been designed to specifically target the coiled-coil domain of Beclin 1, promoting its interaction with UVRAG and thereby enhancing autophagic flux. nih.gov These peptides have shown the ability to reduce Beclin 1 self-association and promote the formation of the functional Beclin 1-UVRAG complex. nih.gov Optimization of these stapled peptides has led to derivatives with significantly enhanced binding affinity for Beclin 1, with some showing a 10-30 fold improvement. polyu.edu.hk
Intermediate in the Total Synthesis of Complex Natural Products
In the context of multistep organic synthesis, the strategic use of this compound is almost exclusively as a chiral building block for the creation of hydrocarbon-stapled peptides. These stapled peptides can be considered complex synthetic molecules that are often inspired by the structures of naturally occurring bioactive peptides. While this compound is a key intermediate in the synthesis of these peptide-based molecules, its application as an intermediate in the traditional total synthesis of complex, non-peptidic natural products is not well-documented. researchgate.netnih.govbeilstein-journals.orgnih.gov The primary synthetic strategy involving this acid is its incorporation into a growing peptide chain, followed by ring-closing metathesis to form the final, structurally complex, and biologically active stapled peptide.
Mechanistic and Biological Investigations Excluding Clinical Human Trials and Safety Profiles
Molecular Interactions and Biochemical Modulation
There is currently no available research detailing the specific molecular interactions or the biochemical modulatory effects of (2S)-2-methylhept-6-enoic acid.
Studies on Interactions with Specific Enzymes and Receptors
No studies have been identified that investigate the interactions of this compound with any specific enzymes or receptors. Consequently, its binding affinities, potential inhibitory or agonistic activities, and the molecular targets through which it might exert biological effects remain unknown.
Exploration of Modulation of Biochemical Pathways
Scientific literature lacks information on the ability of this compound to modulate fundamental biochemical pathways. There are no published findings on its potential roles in processes such as inflammation, microbial growth, or cellular metabolism.
Investigation of Autophagy Modulation Pathways via Beclin 1-UVRAG Complex
There is no available evidence to suggest that this compound has been investigated for its potential to modulate autophagy, specifically through the Beclin 1-UVRAG complex. The relationship between this compound and the core autophagy machinery has not been a subject of published research.
Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs
No structure-activity relationship (SAR) studies for this compound have been found in the public domain. Such studies are crucial for understanding how the chemical structure of a molecule influences its biological activity.
Enantiomeric Comparisons (e.g., (R) vs. (S) forms)
A critical aspect of understanding the biological activity of a chiral molecule is the comparison of its enantiomers. However, no research is available that compares the biological effects of the (S)-enantiomer of 2-methylhept-6-enoic acid with its corresponding (R)-enantiomer. This lack of comparative data means that the stereospecificity of any potential biological activity is yet to be determined.
Impact of Structural Modifications on Molecular Recognition and Activity
The effect of structural modifications on the molecular recognition and activity of this compound has not been documented. Research into how changes to its chemical structure, such as alterations to the carboxylic acid group, the methyl group, or the terminal double bond, would impact its biological function is not available.
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of (2S)-2-methylhept-6-enoic acid, enabling both the separation of the compound from reaction mixtures and the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. For achiral purity analysis, reversed-phase HPLC is commonly employed. A C18 column is typically used with a gradient elution system, often involving a mixture of acetonitrile (B52724) and water with a trifluoroacetic acid (TFA) modifier to ensure good peak shape. Detection is usually carried out using a UV detector in the range of 210–220 nm, where the carboxylic acid moiety absorbs.
For the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 2-methylhept-6-enoic acid, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
Table 1: Illustrative HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact system |
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification and characterization of this compound, particularly in complex matrices. Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight of the compound.
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include those for the terminal alkene protons, the methine proton at the chiral center, the methyl group adjacent to the chiral center, and the methylene (B1212753) groups of the aliphatic chain.
¹³C NMR provides information about the different types of carbon atoms in the molecule. Distinct signals would be expected for the carboxylic acid carbon, the alkene carbons, the chiral methine carbon, the methyl carbon, and the methylene carbons.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOH | 10.0-12.0 (s, 1H) | 178-182 |
| -CH(CH₃)- | 2.3-2.6 (m, 1H) | 40-45 |
| -CH₃ | 1.1-1.3 (d, 3H) | 15-20 |
| -CH₂-CH=CH₂ | 2.0-2.2 (m, 2H) | 30-35 |
| -CH=CH₂ | 5.7-5.9 (m, 1H) | 137-140 |
| -CH=CH₂ | 4.9-5.1 (m, 2H) | 114-116 |
| Aliphatic -CH₂- | 1.3-1.7 (m, 4H) | 25-35 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with a high degree of accuracy. This allows for the determination of the elemental composition of the compound, providing strong evidence for its chemical formula (C₈H₁₄O₂). The measured accurate mass is compared to the calculated theoretical mass, and a small mass error (typically <5 ppm) confirms the elemental formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M-H]⁻ | 141.0921 | Typically within ±0.0007 | < 5 |
| [M+Na]⁺ | 165.0886 | Typically within ±0.0008 | < 5 |
Stereochemical Characterization
The confirmation of the (S)-stereochemistry at the C2 position is critical. While chiral HPLC can separate the enantiomers, it does not inherently assign the absolute configuration. X-ray crystallography of a suitable crystalline derivative is the most definitive method for determining absolute stereochemistry. However, this is not always feasible. Alternatively, the stereochemistry can be confirmed by comparing the optical rotation of the synthesized material to a literature value for the known enantiomer or by using chiral derivatizing agents in conjunction with NMR spectroscopy.
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The magnitude and direction of this rotation are unique to a specific enantiomer under defined conditions (e.g., temperature, solvent, concentration, and the wavelength of the light). The specific rotation, [α], is a standardized measure of this property.
For this compound, the measurement of its optical rotation would serve as a crucial indicator of its enantiomeric purity. A sample of pure this compound is expected to exhibit a specific optical rotation value. Conversely, its enantiomer, (2R)-2-methylhept-6-enoic acid, would rotate the plane of polarized light by the exact same magnitude but in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, would result in a net optical rotation of zero.
The enantiomeric excess (% ee) of a sample of this compound can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer, using the following formula:
% ee = ([α]observed / [α]pure enantiomer) x 100
X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives or Intermediates
X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For chiral molecules, it is the most definitive method for determining the absolute stereochemistry of a specific enantiomer.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of electrons within the molecule, and therefore, the positions of the atoms. For chiral molecules, a phenomenon known as anomalous dispersion can be used to determine the absolute configuration. This is particularly effective if the molecule contains heavier atoms.
In the case of this compound, which is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy to overcome this is to convert the carboxylic acid into a crystalline derivative. This could involve forming a salt with a chiral amine of known absolute stereochemistry or creating an amide or ester with a suitable crystalline alcohol or amine.
Once a suitable crystal of a derivative or a synthetic intermediate leading to this compound is obtained, X-ray crystallographic analysis can provide the absolute configuration of all chiral centers in that molecule. This information can then be used to infer the absolute stereochemistry of the final product, this compound, assuming the stereocenters are not altered in subsequent chemical steps.
Despite the power of this technique, a search of the scientific literature did not yield any published X-ray crystallographic data for derivatives or intermediates of this compound. Such data would be presented in research articles detailing the synthesis and structural elucidation of this compound or its precursors.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methods for (2S)-2-methylhept-6-enoic Acid
The efficient and stereocontrolled synthesis of this compound is paramount for its broader application. While established methods for asymmetric synthesis provide a foundation, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. Key areas of exploration include the refinement of chiral auxiliary-mediated alkylations and the development of catalytic asymmetric methods.
One promising approach involves the diastereoselective alkylation of chiral enolates derived from pseudoephedrine amides. nih.govnih.govharvard.edu This method has proven effective for the synthesis of various chiral carboxylic acids with high diastereoselectivity. nih.gov The general strategy would involve the formation of an amide between pseudoephedrine and a suitable carboxylic acid precursor, followed by deprotonation to form a chiral enolate. Subsequent alkylation with an appropriate electrophile, such as 5-bromo-1-pentene, would introduce the desired carbon skeleton. Finally, hydrolysis of the auxiliary would yield the target this compound. nih.gov
Another well-established strategy that warrants further investigation for this specific target is the use of Evans oxazolidinone auxiliaries. uwindsor.ca These auxiliaries are widely employed for the asymmetric alkylation of N-acyl oxazolidinones. The process involves the generation of a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. Subsequent removal of the chiral auxiliary furnishes the enantiomerically enriched carboxylic acid. uwindsor.ca
Future research could focus on optimizing reaction conditions, exploring alternative chiral auxiliaries for improved stereocontrol and ease of removal, and developing catalytic enantioselective methods to circumvent the need for stoichiometric amounts of chiral auxiliaries.
Table 1: Potential Stereoselective Synthetic Strategies
| Method | Chiral Source | Key Steps | Potential Advantages |
| Chiral Auxiliary-Mediated Alkylation | Pseudoephedrine | Amide formation, enolate alkylation, hydrolysis | High diastereoselectivity, reliable method |
| Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinone | N-acylation, enolate alkylation, hydrolysis | Well-established, high stereocontrol |
| Catalytic Asymmetric Alkylation | Chiral Catalyst | Enolate formation, catalytic alkylation | Atom economy, potential for scalability |
Exploration of Expanded Roles in Medicinal Chemistry Scaffold Design (excluding drug discovery/development specifics)
The structural motifs present in this compound make it an attractive scaffold for the design of novel molecular architectures in medicinal chemistry. Its chirality, combined with the presence of both a carboxylic acid and a terminal alkene, offers multiple points for diversification and incorporation into larger, more complex molecules.
One area of significant potential lies in its use as a building block for the synthesis of non-ribosomal peptides (NRPs). NRPs are a class of natural products with a wide range of biological activities. researchgate.netnih.govscispace.com The synthesis of these complex molecules often requires chiral building blocks with specific side chains. The amino acid derivative, (2S)-2-amino-2-methylhept-6-enoic acid, is a direct precursor that can be incorporated into peptide chains through standard peptide synthesis protocols, introducing both a chiral center and a reactive handle (the terminal alkene) for further modification. glpbio.combldpharm.com
Furthermore, the core structure of this compound can serve as a starting point for "scaffold hopping," a strategy in medicinal chemistry aimed at discovering new core structures with similar biological activities to existing compounds. rsc.orgmendeley.com By modifying the carboxylic acid and the terminal alkene, a diverse library of compounds with novel three-dimensional arrangements can be generated, potentially leading to the identification of new pharmacophores.
Investigation of this compound in Materials Science and Polymer Chemistry
While academic research in this area is currently limited, the bifunctional nature of this compound suggests potential applications in materials science and polymer chemistry. The terminal alkene functionality, in particular, opens up possibilities for its use as a monomer in various polymerization reactions.
One potential avenue is its incorporation into polymers via Ring-Opening Metathesis Polymerization (ROMP). nih.govresearchgate.net Although this compound itself is not a cyclic monomer, it could be derivatized to form a strained cyclic ester or amide that could undergo ROMP. This would allow for the synthesis of polymers with chiral side chains, which could have interesting properties for applications in chiral separations or as stimuli-responsive materials. The carboxylic acid group could either be protected during polymerization and deprotected afterward to yield a functional polymer, or it could be used to tune the solubility and other properties of the resulting material.
Additionally, the terminal alkene can participate in other polymerization reactions, such as free-radical or controlled radical polymerization, to produce functional polymers. researchgate.net The resulting polymers would possess pendant chiral carboxylic acid groups, which could be utilized for post-polymerization modification, for creating hydrogels with specific properties, or for designing functional surfaces.
Computational Chemistry and Molecular Modeling Studies of this compound and its Interactions
Computational chemistry and molecular modeling can provide valuable insights into the conformational preferences, electronic properties, and potential interactions of this compound, guiding its application in various fields.
Conformational Analysis: Understanding the three-dimensional structure and conformational flexibility of the molecule is crucial. Computational methods such as Density Functional Theory (DFT) can be employed to perform a conformational search and identify the lowest energy conformers. This information is critical for understanding how the molecule might interact with biological targets or how it will influence the structure of larger molecules into which it is incorporated.
Molecular Docking: In the context of medicinal chemistry, molecular docking studies can be used to predict the binding modes of derivatives of this compound to the active sites of proteins. mdpi.commdpi.com By exploring potential interactions, these studies can help in the rational design of new ligands with improved binding affinities and selectivities. The chiral center and the flexible aliphatic chain of the molecule allow for a range of possible binding orientations that can be explored computationally.
Table 2: Computational Chemistry Approaches
| Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Conformational analysis, electronic properties | Stable conformers, charge distribution, reactivity |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Flexibility, interactions with solvent |
| Molecular Docking | Ligand-protein interactions | Binding modes, affinity predictions |
Application in Advanced Bio-conjugation Strategies
The presence of both a carboxylic acid and a terminal alkene makes this compound a valuable tool for bioconjugation, the process of linking molecules to biomolecules such as peptides, proteins, or nucleic acids. mdpi.comnih.govnih.govgenscript.commdpi.com
The carboxylic acid can be activated and coupled to primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. This is a widely used strategy for attaching small molecules to proteins.
The terminal alkene offers a handle for modern and highly specific "click chemistry" reactions. One such reaction is the thiol-ene reaction, where a thiol adds across the double bond in the presence of a radical initiator or under UV light. mendeley.comnih.govrsc.orgresearchgate.net This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups found in biological systems, making it ideal for the selective modification of biomolecules. For instance, a peptide containing a cysteine residue could be selectively conjugated to this compound or its derivatives.
This dual functionality allows for the development of sophisticated bioconjugates. For example, the carboxylic acid could be used to attach the molecule to one biomolecule, while the alkene is used to attach a second molecule, creating a bifunctional linker. This could be applied in the construction of peptide-drug conjugates, where the peptide serves as a targeting moiety and is linked via the carboxylic acid, while a therapeutic agent is attached via the alkene.
Q & A
Q. What are the established synthetic routes for (2S)-2-methylhept-6-enoic Acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via Fmoc-protected intermediates. For example, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is coupled using activating agents like DIC (N,N'-diisopropylcarbodiimide) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in a stepwise solid-phase peptide synthesis (SPPS) protocol . Enantiomeric purity is validated using chiral HPLC or capillary electrophoresis, with retention times compared to standards. Purity levels >97% are achievable, as noted in commercial synthesis protocols .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : H and C NMR resolve the alkene ( ppm) and methyl branching ( ppm). COSY and HSQC confirm connectivity .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, particularly for verifying stereochemistry at C2. High-resolution data (>1.0 Å) minimize ambiguity in chiral centers .
Q. How is purity quantified, and what analytical standards are recommended?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is standard. Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Calibrate against reference standards (e.g., CAS 288617-73-2) with documented purity ≥97% . Mass spectrometry (ESI-MS) confirms molecular weight ([M+H] expected: 379.45 for Fmoc-protected derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected stereochemical outcomes) require iterative analysis:
Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
Cross-validate using orthogonal techniques (e.g., compare NMR, IR, and X-ray data).
Statistical analysis : Apply ANOVA to assess variability in kinetic studies .
Example: In peptide coupling, inconsistent yields (e.g., 40% in oxadiazole formation ) may arise from competing side reactions; optimize stoichiometry and reaction time .
Q. What computational strategies predict the compound’s behavior in enzymatic or catalytic systems?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s carboxylic acid group and enzyme active sites (e.g., hydrolases). Focus on steric effects from the 2-methyl group .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in cycloaddition reactions .
Q. How does the compound’s stereochemistry influence its incorporation into peptide backbones?
- Methodological Answer : The (2S)-configuration minimizes steric hindrance during SPPS. For example, manual coupling of (S)-2-methylhept-6-enoic acid derivatives requires:
- Dual coupling cycles : Use DIC (4 eq.) followed by HBTU (3.8 eq.) to ensure >95% incorporation efficiency.
- Kinetic monitoring : Track Fmoc deprotection (UV absorbance at 301 nm) to avoid racemization .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity).
- Multivariate regression : Correlate yield with parameters like reaction time and catalyst loading.
Example: A 40% yield in oxadiazole synthesis may improve by adjusting DCM/DMF solvent ratios.
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound at pH 2–12 (37°C, 1 week) and analyze degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for most carboxylic acids).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
